N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQZCSFUZRPKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, with the CAS number 946262-35-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 298.36 g/mol. It features a phenylisoxazole moiety linked to a thiophene group through an acetamide functional group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 298.36 g/mol |
| CAS Number | 946262-35-7 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Phenylisoxazole Core : This is achieved through cyclization reactions involving phenylhydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Attachment of the Thiophenyl Group : This step generally involves nucleophilic substitution reactions.
- Formation of the Acetamide Linkage : The final step is amidation, where the phenylisoxazole derivative reacts with an acyl chloride or anhydride.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in tumor cells, suggesting a potential mechanism for anticancer action. The compound's ability to direct tumor cells towards apoptotic pathways has been observed in various cell lines, including A549 (lung cancer) and C6 (glioma) cells .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate moderate activity against several pathogenic bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .
Case Studies
- Cell Viability Assays : In vitro studies using MTT assays have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key targets involved in cancer progression, suggesting that the compound could inhibit specific enzymes critical for tumor growth .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that compounds with isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that modifications in the isoxazole structure can enhance the antimicrobial activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies indicated that it could inhibit the production of pro-inflammatory cytokines, thus presenting potential therapeutic benefits for conditions like arthritis and other inflammatory disorders. The mechanism involves modulation of signaling pathways associated with inflammation .
3. Anticancer Activity
This compound has shown promise in cancer research. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with notable activity against breast and colon cancer cells. The compound appears to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds containing thiophene and isoxazole units make them suitable for applications in organic electronics. Studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has resulted in enhanced charge transport properties, leading to improved device performance .
2. Sensors
The sensitivity of isoxazole derivatives to environmental changes has led to their application in sensor technology. The compound can be used as a sensing material for detecting volatile organic compounds (VOCs) due to its selective interaction with specific analytes, providing a basis for the development of advanced sensing devices .
Case Studies
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Moieties
N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide (Compound 11, )
- Structure : Replaces the 5-phenylisoxazole with a benzothiazole ring.
- Synthesis: Prepared via condensation of 2-(thiophen-2-yl)acetyl chloride with aminomethylbenzothiazole under reflux .
- Thiazole rings (in benzothiazole) are more electron-deficient than isoxazoles, which could influence redox properties or metabolic stability.
Quinazolinone-Thioacetamide Derivatives ()
- Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5).
- Structure: Features a quinazolinone core with a sulfonamide substituent and thioacetamide linkage.
- Key Differences: The sulfonamide group (present in compounds) increases hydrophilicity, contrasting with the lipophilic phenylisoxazole in the target compound. Melting points for quinazolinone derivatives range from 251.5°C to 315.5°C, suggesting higher thermal stability compared to typical acetamides .
Isoxazole-Containing Indolinone Derivatives ()
- Example : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide.
- Structure: Shares the isoxazolylmethyl group but incorporates an indolinone core and pyridinyl substituent.
- The indolinone moiety introduces conjugation, which may influence UV-Vis absorption properties .
Physicochemical Properties
Table 1: Melting Points and Yields of Selected Analogues
- Insights: Phenyl and halogen substituents (e.g., 4-chlorophenyl in ) generally increase melting points due to enhanced intermolecular forces. The target’s phenylisoxazole may similarly elevate its melting point compared to non-aromatic analogs. Thiophene’s electron-rich nature could lower melting points relative to sulfonamide-containing compounds .
Spectroscopic Characterization
- 1H-NMR :
- MS : Molecular ion peaks for acetamide derivatives (e.g., [M+H]+) are expected in the range of 350–450 m/z, depending on substituents .
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the isoxazole and thiophene substituents .
- Mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can reaction conditions be optimized to improve yield during the synthesis of derivatives?
Q. Advanced
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling reactions .
- Catalyst screening : Pd/C or CuI for Ullmann-type couplings to attach aryl groups to the thiophene ring .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) for cycloadditions .
What experimental strategies are used to elucidate the mechanism of action in cellular models?
Q. Advanced
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment in cancer cell lines .
- Protein pull-down assays : Biotinylated analogs of the compound isolate binding partners for target identification .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out putative receptors/enzymes and assessing resistance .
How should contradictory data on biological activity between studies be resolved?
Q. Advanced
- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay standardization : Compare protocols (e.g., ATP levels in viability assays) to rule out methodological variability .
- Structural verification : Confirm batch-to-batch consistency via XRD or FTIR to exclude impurities as confounding factors .
What computational approaches support structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against homology models of targets (e.g., kinases) .
- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., logP, HOMO/LUMO) with antimicrobial activity .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
What methods are employed to assess physicochemical stability and solubility for formulation studies?
Q. Basic
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways .
- Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .
- DSC/TGA : Thermal stability analysis to guide storage conditions .
How can enantiomeric impurities be resolved if chiral centers are introduced during synthesis?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Kinetic resolution : Lipase-catalyzed acetylation of racemic intermediates .
- Circular dichroism (CD) : Confirm enantiopurity and assign absolute configuration .
What in silico tools predict ADMET properties to prioritize derivatives for in vivo testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
